Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate
Description
Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate is a cyclopentane-based ester derivative featuring a 4-hydroxyphenyl substituent. These compounds often serve as intermediates in synthesizing bioactive molecules, such as fungicides (e.g., metconazole precursors) or cytotoxic agents targeting cancer cell lines .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
InChI Key |
RYSGDGMFAGKIPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(4-hydroxyphenyl)cyclopentanone.
Reduction: Formation of 1-(4-hydroxyphenyl)cyclopentanol.
Substitution: Formation of 1-(4-chlorophenyl)cyclopentane-1-carboxylate.
Scientific Research Applications
Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate with analogs differing in substituents, ring systems, and bioactivity profiles. Key compounds are summarized in Table 1.
Substituent Variations on the Aromatic Ring
Methyl 1-(4-Chlorophenyl)cyclopentane-1-carboxylate (CAS 478248-62-3)
- Structure : Chlorine replaces the hydroxyl group at the para position.
- Applications : Acts as a precursor in fungicide synthesis (e.g., metconazole intermediates) .
- Physicochemical Properties : Higher lipophilicity (logP) compared to hydroxylated analogs, as inferred from halogenated derivatives like 1-[(4-bromophenyl)sulfonyl]cyclopentanecarboxylate (logP data available) .
- Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9) Structure: Bromine substituent and cyclohexane ring (vs. cyclopentane).
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic Acid (CAS 1250016-34-2)
Bioactivity Comparisons
- Cytotoxic Activity :
- This compound (Compound 11 in ) exhibits moderate cytotoxicity against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines, with IC50 values comparable to β-carboline derivatives (e.g., 1.37 μM for PC-3 and 1.09 μM for OVCAR-03) .
- Key Contrast : Chlorinated or alkylated analogs (e.g., N'-(2-chlorobenzylidene)-β-carboline derivatives) show higher potency (IC50 = 1.65–1.83 μM), suggesting that electron-withdrawing groups enhance cytotoxicity .
Physicochemical Properties
- Partition Coefficients: Brominated analogs like 1-[(4-bromophenyl)sulfonyl]cyclopentanecarboxylate exhibit logP values critical for predicting membrane permeability .
Table 1. Key Structural Analogs of this compound
Discussion of Research Findings
Structural-Activity Relationships (SAR) :
- The 4-hydroxyphenyl group balances polarity and hydrogen-bonding capacity, making it suitable for targeting hydrophilic enzyme pockets. Halogenated analogs prioritize lipophilicity for membrane penetration .
- Cyclopentane rings confer conformational rigidity, whereas cyclohexane derivatives may reduce binding affinity due to increased flexibility .
Synthetic Flexibility :
Limitations and Gaps :
- Direct data on the hydroxylated compound’s logP, melting point, or stability are absent in the evidence, necessitating experimental validation.
Biological Activity
Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate (MHC) is an organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16O3
- Molecular Weight : 220.27 g/mol
- Structural Features : The compound features a cyclopentane ring substituted with a hydroxyl group on the phenyl ring, which is critical for its biological interactions.
MHC exhibits its biological activity through various mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzyme Interaction : MHC has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, which is beneficial in reducing oxidative stress.
Antioxidant Activity
Research indicates that MHC possesses significant antioxidant properties. It can effectively neutralize free radicals, thereby protecting cells from oxidative damage. This property is crucial in preventing various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
Antimicrobial Activity
MHC has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This activity makes it a candidate for developing new antibacterial agents.
Anti-inflammatory Effects
Preliminary studies suggest that MHC may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases such as arthritis.
In Vitro Studies
A series of in vitro studies have evaluated the biological activities of MHC:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Antioxidant assays | MHC showed a dose-dependent increase in antioxidant capacity compared to standard antioxidants. |
| Study 2 | Antimicrobial screening | MHC exhibited significant inhibition zones against E. coli and S. aureus at concentrations of 100 µg/mL. |
| Study 3 | Cytotoxicity assays | MHC demonstrated low cytotoxicity against human cell lines, indicating a favorable safety profile for therapeutic use. |
In Vivo Studies
While in vitro results are promising, further in vivo studies are necessary to confirm the efficacy and safety of MHC in living organisms. Current research is focused on evaluating its pharmacokinetics and bioavailability.
Comparison with Related Compounds
MHC can be compared with similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate | Similar cyclopentane structure but different substitution pattern | Exhibits moderate antioxidant activity but less potent than MHC |
| Methyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate | Contains a nitro group instead of a hydroxyl group | Shows lower biological activity compared to MHC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
